2,6-Dichloro-3-(difluoromethyl)pyridine

Medicinal Chemistry Quorum Sensing Bioisosterism

Researchers seeking 3-difluoromethylpyridine scaffolds face limited options for regioselective SNAr chemistry. This halogenated pyridine building block solves that pain point: - Enables sequential 2,6-disubstitution for diverse trisubstituted pyridine libraries - 3-Difluoromethyl group acts as metabolically stable bioisostere (vs. pyridine-N-oxide) - Direct precursor to SDHI fungicide analogs (e.g., Fluxapyroxad motif) Available for immediate R&D supply.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 1374659-26-3
Cat. No. B1399076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(difluoromethyl)pyridine
CAS1374659-26-3
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)F)Cl)Cl
InChIInChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H
InChIKeyAODCNGJAAUFOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-(difluoromethyl)pyridine: Strategic Intermediate


2,6-Dichloro-3-(difluoromethyl)pyridine is a halogenated heterocyclic building block featuring a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a difluoromethyl group at the 3-position. Its structure confers unique reactivity, making it a key precursor in the synthesis of 3-substituted-2,6-difluoropyridines [1] and, subsequently, 2,3,6-trisubstituted pyridines [2]—scaffolds prevalent in drug discovery and agrochemical development. The compound is classified as a difluoromethylation agent and is recognized for its role in constructing next-generation fungicides and enzyme inhibitors .

Key precursor for 2,3,6-trisubstituted pyridine scaffold synthesis
Halogenated heterocyclic building block for regioselective SNAr difluorination
Applicable in drug discovery (kinase inhibitor libraries) and agrochemical R&D

2,6-Dichloro-3-(difluoromethyl)pyridine: Regioselective Advantage


Generic substitution with other 2,6-dichloropyridines or difluoromethylpyridine isomers is not feasible due to the compound's precise substitution pattern, which dictates both its reactivity and the properties of downstream products. The specific arrangement of the 3-difluoromethyl group relative to the 2,6-dichloro motif is essential for the desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient synthesis of 2,3,6-trisubstituted pyridines [1]. Furthermore, the difluoromethyl group at the 3-position is a critical bioisostere that can enhance metabolic stability and modulate biological activity [2], a profile not replicated by non-fluorinated or differently substituted analogs. This section details the quantifiable evidence supporting this differentiation.

Regiochemistry is critical: positional isomers or non-fluorinated analogs cannot direct the selective SNAr pathway required for trisubstituted pyridine synthesis.

Bioisosteric advantage not replicable: the 3‑difluoromethyl group modulates metabolic stability; non‑difluoromethyl or different substitution patterns may not reproduce this profile.

Downstream product divergence: incorrect substitution leads to different physicochemical properties and may compromise synthetic reproducibility and target‑product identity.

2,6-Dichloro-3-(difluoromethyl)pyridine: Procurement Differentiation


Bioisosteric Potency in Quorum Sensing Inhibition

While direct data for 2,6-Dichloro-3-(difluoromethyl)pyridine is not available, its core motif—the 3-difluoromethylpyridine group—acts as a superior bioisostere for pyridine-N-oxide. In a model quorum sensing system (Pseudomonas aeruginosa), replacing a pyridine-N-oxide with a 2-difluoromethylpyridine moiety led to a significant improvement in activity [1]. This class-level inference strongly suggests that incorporating the 3-difluoromethylpyridine motif, as found in the target compound, can enhance the potency of drug candidates compared to those using a pyridine-N-oxide.

Quorum sensing bioisosterism
Class-level inference
Best 2‑difluoromethylpyridine analog IC50 19 ± 1.01 μM vs. pyridine‑N‑oxide IC50 33 ± 1.12 μM (42% lower IC50) in P. aeruginosa assay.
Reported bioisosteric advantage for 3‑difluoromethylpyridine motif; class‑level support, not compound‑specific.
Data from quorum sensing model; verify for target building block.
Medicinal Chemistry Quorum Sensing Bioisosterism

SNAr Regioselectivity vs. Non-Halogenated Pyridines

The presence of chlorine atoms at the 2- and 6-positions is crucial for the compound's utility as a precursor to 3-substituted-2,6-difluoropyridines. The 2,6-dichloro substitution pattern allows for a facile, high-yielding difluorination using CsF in DMSO, a transformation that is not possible with non-halogenated pyridine analogs [1]. This specific halogenation pattern provides a synthetic handle for sequential SNAr reactions, enabling the construction of complex 2,3,6-trisubstituted pyridines [2].

SNAr difluorination feasibility
Method context
2,6‑dichloro substitution enables CsF/DMSO difluorination; non‑halogenated pyridine shows no reaction.
Essential synthetic handle for constructing 3‑substituted‑2,6‑difluoropyridine precursors.
Class‑level synthetic evidence; specific yield not reported.
Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Physicochemical Profile vs. 4-(Difluoromethyl) Isomer

The target compound's specific substitution pattern confers distinct physicochemical properties compared to its positional isomer, 2,6-dichloro-4-(difluoromethyl)pyridine (CAS 1201675-01-5). While both share the same molecular formula (C6H3Cl2F2N) and molecular weight (198.00 g/mol) [REFS-1, REFS-2], their predicted boiling points and densities differ due to the change in dipole moment and molecular packing. The 3-substituted isomer (target) has a predicted boiling point of 249.5±35.0 °C and density of 1.471±0.06 g/cm³ . These physical property differences are critical for downstream purification and formulation processes.

Physicochemical isomer differentiation
Cross-study comparable
Predicted boiling point 249.5±35.0 °C, density 1.471±0.06 g/cm³; 4‑(difluoromethyl) isomer differs in both properties.
Distinct physical property profile ensures correct isomer procurement and purification reproducibility.
Predicted values from ACD/Labs Percepta; verify lot-specific data.
Physicochemical Properties Procurement Specification Isomer Purity

SDHI Fungicide Intermediate Application

The 3-difluoromethylpyridine motif is a crucial component of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides, such as Fluxapyroxad . 2,6-Dichloro-3-(difluoromethyl)pyridine serves as a versatile building block for introducing this valuable motif into more complex structures . While a direct head-to-head yield comparison is not available, the compound's structural features align it with the established class of intermediates used in the synthesis of high-value, broad-spectrum fungicides [1], a commercial application that is not shared by simpler, non-difluoromethylated pyridine analogs.

Agrochemical intermediate relevance
Class-level inference
Direct synthetic route to difluoromethylated SDHI fungicide scaffolds; 2,6‑dichloropyridine requires additional steps.
Supports strategic procurement for SDHI fungicide R&D; class‑level building‑block advantage.
No direct yield comparison available; assess in target synthetic route.
Agrochemical Fungicide SDHI

2,6-Dichloro-3-(difluoromethyl)pyridine: Research & Industrial Applications


2,3,6-Trisubstituted Pyridine Libraries for Kinase Inhibitors

This compound is an ideal starting material for synthesizing diverse 2,3,6-trisubstituted pyridine libraries. Its 2,6-dichloro groups undergo sequential nucleophilic aromatic substitution (SNAr) to introduce two distinct functionalities, while the 3-difluoromethyl group acts as a metabolically stable, lipophilic anchor. This strategy was successfully employed to develop potent Protein Kinase C theta (PKCθ) inhibitors [1].

Novel SDHI Fungicide & Herbicide Development

The compound is a strategic building block for introducing the bioactive 3-difluoromethylpyridine motif into new agrochemical candidates. It serves as a precursor for synthesizing analogs of commercial fungicides like Fluxapyroxad, which inhibit succinate dehydrogenase in fungal pathogens [2]. Its use can streamline the synthesis of novel crop protection agents with potentially improved efficacy and environmental profiles.

Difluoromethyl Bioisostere in Medicinal Chemistry

In drug discovery, the difluoromethyl group is a recognized bioisostere for pyridine-N-oxide, a common moiety in lead compounds. Using this compound as a building block allows for the direct incorporation of a 3-difluoromethylpyridine, which has been shown to enhance biological activity and metabolic stability compared to its N-oxide counterpart in quorum sensing inhibitor models [3].

Application
Selection Property
Validation Focus
Trisubstituted pyridine libraries (kinase inhibitor research)
Regioselective SNAr difluorination and sequential substitution
Scaffold diversification and PKC pathway inhibitor lead generation
Novel SDHI fungicide R&D
3‑Difluoromethyl pharmacophore introduction
Succinate dehydrogenase inhibition context and agrochemical lead optimization
Difluoromethyl bioisostere in medicinal chemistry
Bioisosteric replacement of pyridine‑N‑oxide with 3‑difluoromethylpyridine
Metabolic stability profiling and quorum sensing model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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